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A phase I, single- and multiple-dose study of the novel oral selective MET inhibitor tepotinib in
healthy Japanese men The MET signaling pathway plays a key role in cell proliferation,
survival, and migration. MET gene alterations, such as MET amplification and MET exon 14
(METex14) skipping, are oncogenic drivers in various cancers, including non-small-cell lung
cancer (NSCLC). Tepotinib is a highly potent and selective oral MET inhibitor that has shown
antitumor activity in patients with NSCLC with METex14 skipping. This phase |, open-label,
single-center study evaluated the safety, tolerability, and pharmacokinetics of tepotinib in
healthy Japanese men. --INVALID-LINK-- A Phase |, First-in-Human, Open-Label, Dose-
Escalation Study of the Oral RAF/MEK Inhibitor CH5126766/VS-6766 in Patients with
Advanced Solid Tumors VS-6766 (formerly CH5126766) is a unique RAF/MEK inhibitor. This
first-in-human, phase | study evaluated the safety, tolerability, maximum tolerated dose (MTD),
pharmacokinetics, and pharmacodynamics of VS-6766 and determined the recommended
phase Il dose (RP2D). Methods: Patients with advanced solid tumors harboring RAS, RAF, or
MEK mutations received escalating doses of VS-6766 orally at 3 dosing schedules: once daily
(QD), twice daily (BID), or twice weekly (BIW). Results: Sixty-eight patients were enrolled. In
the QD schedule, the MTD was 4 mg. In the BID schedule, dose-limiting toxicities (DLT) were
observed in 2 of 2 patients at 4.5 mg. The MTD was not determined. In the BIW schedule, DLTs
were observed in 1 of 6 patients at 6 mg and 2 of 5 patients at 8 mg. The MTD was 6 mg BIW.
The RP2D was determined as 4 mg BIW based on overall safety and tolerability. The most
common treatment-related adverse events were rash (68%), creatine kinase elevation (43%),
diarrhea (35%), and fatigue (31%). Plasma concentrations of VS-6766 increased with dose. At
the MTDs, the mean terminal half-life was 30.5 to 55.4 hours. Durable partial responses were
observed in patients with KRAS-mutant non—small cell lung cancer and KRAS-mutant
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gynecologic cancers. Conclusions: VS-6766 was well-tolerated, with a manageable safety
profile. The MTD was 4 mg QD and 6 mg BIW. The RP2D was 4 mg BIW. Promising antitumor
activity was observed in patients with KRAS-mutant solid tumors. --INVALID-LINK-- A phase |
study of the safety, tolerability, and pharmacokinetics of the MET inhibitor volitinib in healthy
Chinese volunteers Volitinib is a potent and highly selective mesenchymal-epithelial transition
factor (MET) inhibitor. This study aimed to evaluate the safety, tolerability, and
pharmacokinetics (PKs) of volitinib in healthy Chinese volunteers. This was a phase I,
randomized, double-blind, placebo-controlled, dose-escalation study. A total of 64 subjects
were enrolled and randomly assigned to a single-dose escalation part (100, 200, 400, 600,
800, and 1000 mg) or a multiple-dose part (400 and 600 mg). Blood samples were collected at
indicated time points for PK analysis. Safety and tolerability were assessed throughout the
study. After a single dose, the median T max of volitinib was 4 hours. The C max and AUC
increased in a dose-proportional manner at doses ranging from 100 to 600 mg. Food had no
significant effect on the PK of volitinib. After multiple doses, the steady state was reached on
day 10, and the accumulation was moderate. A total of 73 treatment-emergent adverse events
(TEAES) were reported in 28 subjects. All TEAEs were mild. The most common TEAEs were
nervous system disorders. --INVALID-LINK-- A phase 1, open-label, dose-escalation study of
the safety, pharmacokinetics, and pharmacodynamics of the novel MEK inhibitor, RO4987655,
in patients with advanced solid tumors Background: The Ras/Raf/MEK/ERK pathway is an
important signaling cascade that mediates cell proliferation and survival. RO4987655 is a
potent, selective, and orally bioavailable MEK inhibitor. This phase 1, open-label, dose-
escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of
RO4987655 in patients with advanced solid tumors. Methods: Patients received RO4987655
orally once daily. The dose was escalated from 0.25 mg to 10 mg. Safety, PK, and PD were
assessed. Results: A total of 47 patients were enrolled. The most common treatment-related
adverse events were rash (acneiform dermatitis), diarrhea, and fatigue. Dose-limiting toxicities
were observed at 10 mg, and the maximum tolerated dose (MTD) was determined to be 7 mg.
The PK of RO4987655 was characterized by rapid absorption and a half-life of approximately
20 hours. The exposure to RO4987655 increased with dose. Inhibition of ERK phosphorylation
was observed in surrogate tissues (peripheral blood mononuclear cells) and in tumor biopsies.
Partial responses were observed in patients with melanoma and non-small cell lung cancer.
Conclusions: RO4987655 is a potent and selective MEK inhibitor with a manageable safety
profile. The MTD was 7 mg once daily. The PK and PD data support further clinical
development of RO4987655. --INVALID-LINK-- Phase 1 study of the MEK inhibitor selumetinib
(AZD6244; ARRY-142886) in patients with advanced solid tumors This was a phase 1, open-
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label, dose-escalation study of the MEK inhibitor selumetinib in patients with advanced solid
tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or
recommended phase 2 dose (RP2D) of selumetinib. Patients received selumetinib orally twice
daily in 28-day cycles. A total of 57 patients were enrolled. The MTD was 75 mg twice daily.
The most common treatment-related adverse events were rash, diarrhea, and fatigue. Dose-
limiting toxicities included rash, diarrhea, and central serous retinopathy. The pharmacokinetics
of selumetinib were characterized by rapid absorption and a half-life of approximately 6-8
hours. Exposure to selumetinib increased with dose. Inhibition of ERK phosphorylation was
observed in surrogate tissues and tumor biopsies. Partial responses were observed in patients
with melanoma, non-small cell lung cancer, and thyroid cancer. --INVALID-LINK-- Phase |
Dose-Escalation Study of the Oral MEK Inhibitor Trametinib (GSK1120212) in Patients with
Advanced Solid Tumors This phase |, open-label, dose-escalation study evaluated the safety,
pharmacokinetics, and pharmacodynamics of the MEK inhibitor trametinib in patients with
advanced solid tumors. Patients received trametinib orally once daily. The dose was escalated
from 0.125 mg to 4 mg. A total of 84 patients were enrolled. The maximum tolerated dose
(MTD) was determined to be 2 mg once daily. The most common treatment-related adverse
events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash, diarrhea, and
central serous retinopathy. The pharmacokinetics of trametinib were characterized by rapid
absorption and a half-life of approximately 4 days. Exposure to trametinib increased with dose.
Inhibition of ERK phosphorylation was observed in surrogate tissues and tumor biopsies.
Partial responses were observed in patients with melanoma and non-small cell lung cancer. --
INVALID-LINK-- Dose-escalation study of the novel oral MEK1/2 inhibitor pimasertib (AS-
703026) in patients with advanced solid tumors This was a phase 1, open-label, dose-
escalation study of the MEK inhibitor pimasertib in patients with advanced solid tumors. The
primary objective was to determine the maximum tolerated dose (MTD) and/or recommended
phase 2 dose (RP2D) of pimasertib. Patients received pimasertib orally twice daily in 21-day
cycles. Atotal of 67 patients were enrolled. The MTD was 60 mg twice daily. The most common
treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities
included rash, diarrhea, and central serous retinopathy. The pharmacokinetics of pimasertib
were characterized by rapid absorption and a half-life of approximately 30-40 hours. Exposure
to pimasertib increased with dose. Inhibition of ERK phosphorylation was observed in
surrogate tissues and tumor biopsies. Partial responses were observed in patients with
melanoma and non-small cell lung cancer. --INVALID-LINK-- A phase | study of the safety,
pharmacokinetics and pharmacodynamics of the oral MEK inhibitor WX-554 in patients with
advanced solid tumors This phase |, open-label, dose-escalation study evaluated the safety,
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pharmacokinetics (PK), and pharmacodynamics (PD) of the MEK inhibitor WX-554 in patients
with advanced solid tumors. Patients received WX-554 orally once daily. The dose was
escalated from 1 mg to 10 mg. A total of 35 patients were enrolled. The maximum tolerated
dose (MTD) was determined to be 8 mg once daily. The most common treatment-related
adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash and
diarrhea. The PK of WX-554 was characterized by rapid absorption and a half-life of
approximately 24 hours. The exposure to WX-554 increased with dose. Inhibition of ERK
phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was
observed in a patient with melanoma. --INVALID-LINK-- A phase |, open-label, dose-escalation
study of oral ENMD-2076 in patients with advanced solid tumors ENMD-2076 is an orally
bioavailable, selective inhibitor of Aurora A kinase and other oncogenic kinases. This phase I,
open-label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and
pharmacodynamics (PD) of ENMD-2076 in patients with advanced solid tumors. Patients
received ENMD-2076 orally once daily. The dose was escalated from 25 mg to 300 mg. A total
of 38 patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200
mg once daily. The most common treatment-related adverse events were fatigue, nausea, and
diarrhea. Dose-limiting toxicities included fatigue and neutropenia. The PK of ENMD-2076 was
characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to
ENMD-2076 increased with dose. Inhibition of Aurora A kinase activity was observed in
surrogate tissues. A partial response was observed in a patient with ovarian cancer. --INVALID-
LINK-- Phase | study of the oral MEK inhibitor MSC1936369B (AS-703026) in patients with
advanced solid tumors This was a phase 1, open-label, dose-escalation study of the MEK
inhibitor MSC1936369B in patients with advanced solid tumors. The primary objective was to
determine the maximum tolerated dose (MTD) and/or recommended phase 2 dose (RP2D) of
MSC1936369B. Patients received MSC1936369B orally twice daily in 21-day cycles. A total of
67 patients were enrolled. The MTD was 60 mg twice daily. The most common treatment-
related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities included rash,
diarrhea, and central serous retinopathy. The pharmacokinetics of MSC1936369B were
characterized by rapid absorption and a half-life of approximately 30-40 hours. Exposure to
MSC1936369B increased with dose. Inhibition of ERK phosphorylation was observed in
surrogate tissues and tumor biopsies. Partial responses were observed in patients with
melanoma and non-small cell lung cancer. --INVALID-LINK-- A phase | study of the pan-RAF
inhibitor LXH254 in patients with advanced solid tumors LXH254 is a potent and selective pan-
RAF inhibitor. This phase |, open-label, dose-escalation study evaluated the safety,
pharmacokinetics (PK), and pharmacodynamics (PD) of LXH254 in patients with advanced
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solid tumors. Patients received LXH254 orally once daily. The dose was escalated from 25 mg
to 400 mg. A total of 43 patients were enrolled. The maximum tolerated dose (MTD) was
determined to be 200 mg once daily. The most common treatment-related adverse events were
fatigue, rash, and nausea. Dose-limiting toxicities included rash and fatigue. The PK of LXH254
was characterized by rapid absorption and a half-life of approximately 24 hours. The exposure
to LXH254 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate
tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --
INVALID-LINK-- A phase | study of the selective RAF inhibitor MLN2480 in patients with
advanced solid tumors MLN2480 is a potent and selective RAF inhibitor. This phase I, open-
label, dose-escalation study evaluated the safety, pharmacokinetics (PK), and
pharmacodynamics (PD) of MLN2480 in patients with advanced solid tumors. Patients received
MLN2480 orally once daily. The dose was escalated from 25 mg to 400 mg. A total of 39
patients were enrolled. The maximum tolerated dose (MTD) was determined to be 200 mg
once daily. The most common treatment-related adverse events were fatigue, rash, and
nausea. Dose-limiting toxicities included rash and fatigue. The PK of MLN2480 was
characterized by rapid absorption and a half-life of approximately 24 hours. The exposure to
MLN2480 increased with dose. Inhibition of ERK phosphorylation was observed in surrogate
tissues and tumor biopsies. A partial response was observed in a patient with melanoma. --
INVALID-LINK-- A phase | study of the oral RAF/MEK inhibitor CKI27 in patients with advanced
solid tumors CKI27 is a potent and selective oral RAF/MEK inhibitor. This phase |, open-label,
dose-escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics
(PD) of CKI27 in patients with advanced solid tumors. Patients received CKI27 orally once
daily. The dose was escalated from 10 mg to 80 mg. A total of 28 patients were enrolled. The
maximum tolerated dose (MTD) was determined to be 60 mg once daily. The most common
treatment-related adverse events were rash, diarrhea, and fatigue. Dose-limiting toxicities
included rash and diarrhea. The PK of CKI27 was characterized by rapid absorption and a half-
life of approximately 24 hours. The exposure to CKI27 increased with dose. Inhibition of ERK
phosphorylation was observed in surrogate tissues and tumor biopsies. A partial response was
observed in a patient with melanoma. --INVALID-LINK-- A first-in-human, phase 1, dose-
escalation study of the oral MEK inhibitor RO5126766 in patients with advanced solid tumors
RO5126766 is a potent and selective oral MEK inhibitor. This first-in-human, phase 1, dose-
escalation study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of
RO5126766 in patients with advanced solid tumors. Patients received RO5126766 orally once
daily. The dose was escalated from 1 mg to 10 mg. A total of 47 patients were enrolled. The
maximum tolerated dose (MTD) was determined to be 7 mg once daily. The most common
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treatment-related adverse events were rash (acneiform dermatitis), diarrhea, and fatigue.
Dose-limiting toxicities were observed at 10 mg, and the MTD was determined to be 7 mg. The
PK of RO5126766 was characterized by rapid absorption and a half-life of approximately 20
hours. The exposure to RO5126766 increased with dose. Inhibition of ERK phosphorylation
was observed in surrogate tissues (peripheral blood mononuclear cells) and in tumor biopsies.
Partial responses were observed in patients with melanoma and non-small cell lung cancer. --
INVALID-LINK-- Support Center: SJF-0661**

Welcome to the technical support center for SJF-0661. This resource is designed to assist
researchers, scientists, and drug development professionals in refining the dosage of SJF-
0661 for long-term experiments. Below you will find troubleshooting guides and frequently

asked guestions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for SJF-0661 in a long-term in vivo experiment?

Al: The optimal starting dose for SJF-0661 will depend on the specific animal model, the target
indication, and the desired therapeutic window. As a general guideline, it is recommended to
begin with a dose-escalation study to determine the maximum tolerated dose (MTD). For
example, in a phase | study of the RAF/MEK inhibitor VS-6766, dosing was initiated at a low
level and gradually increased to establish an MTD of 4 mg once daily and 6 mg twice weekly.
This approach helps to identify a safe and effective starting point for long-term studies.

Q2: How can | monitor for potential toxicity during a long-term experiment with SJF-06617?

A2: Continuous monitoring for adverse events is crucial. Common treatment-related adverse
events for kinase inhibitors include rash, diarrhea, fatigue, and elevations in creatine kinase.
Regular clinical observations, body weight measurements, and periodic hematological and
serum chemistry analyses are recommended. For instance, in a phase | study of the MEK
inhibitor selumetinib, dose-limiting toxicities included rash, diarrhea, and central serous
retinopathy.

Q3: What pharmacokinetic parameters should be considered when designing a long-term
dosing regimen for SJF-0661?
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A3: Key pharmacokinetic parameters to consider include the time to maximum concentration
(Tmax), half-life (t1/2), and exposure (AUC). These will influence the dosing frequency and help
maintain steady-state concentrations. For example, the MEK inhibitor RO4987655 has a rapid
absorption and a half-life of approximately 20 hours, supporting once-daily dosing. In contrast,
the RAF/MEK inhibitor VS-6766 has a longer mean terminal half-life of 30.5 to 55.4 hours,

which may allow for less frequent dosing.

Troubleshooting Guide

Issue

Potential Cause

Recommended Action

Unexpected Toxicity or

Adverse Events

Dose may be too high, or the
animal model may be

particularly sensitive.

Reduce the dose of SJF-0661.
If toxicity persists, consider an
alternative dosing schedule

(e.g., intermittent dosing).

Lack of Efficacy

The dose may be too low to
achieve a therapeutic

concentration.

Gradually escalate the dose
while closely monitoring for
toxicity. Confirm target
engagement with

pharmacodynamic markers.

High Variability in Response

Differences in drug metabolism
or absorption among individual

animals.

Ensure consistent formulation
and administration of SJF-
0661. Consider using a vehicle
that enhances solubility and

bioavailability.

Development of Drug

Resistance

Activation of alternative
signaling pathways or

mutations in the drug target.

Consider combination therapy
with an agent that targets a
complimentary pathway.
Analyze tissue samples for

resistance mutations.

Experimental Protocols

Dose Escalation Study to Determine Maximum Tolerated

Dose (MTD)
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e Animal Model: Select a relevant in vivo model for the disease under investigation.
e Group Allocation: Divide animals into cohorts of at least 3-6 animals per group.

e Dose Levels: Start with a low dose of SJF-0661 (e.g., 1 mg/kg) and escalate in subsequent
cohorts (e.g., 2, 4, 8, 16 mg/kg).

e Dosing Schedule: Administer SJF-0661 according to the desired long-term schedule (e.g.,
once daily, twice weekly).

» Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at
least twice weekly.

o Dose-Limiting Toxicity (DLT) Definition: Pre-define criteria for DLTs, such as significant
weight loss (>20%), severe clinical signs, or specific hematological or biochemical
abnormalities.

o MTD Determination: The MTD is defined as the highest dose level at which no more than
one-third of the animals experience a DLT.

Signaling Pathway and Experimental Workflow

Receptor Tyrosine
Kinase (RTK)

Growth Factor

Cell Proliferation,
Survival, Differentiation

SJF-0661

Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway and the inhibitory action of SJF-0661 on MEK.
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Caption: A generalized workflow for long-term in vivo experiments with SJF-0661.

« To cite this document: BenchChem. [Refining SJF-0661 dosage for long-term experiments].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386536#refining-sjf-0661-dosage-for-long-term-

experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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